molecular formula C12H14N4O2S B3001002 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine CAS No. 443292-88-4

1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine

Cat. No.: B3001002
CAS No.: 443292-88-4
M. Wt: 278.33
InChI Key: ZUROAQFXBSMISC-UHFFFAOYSA-N
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Description

1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine is a useful research compound. Its molecular formula is C12H14N4O2S and its molecular weight is 278.33. The purity is usually 95%.
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Scientific Research Applications

Decomposition and Aqueous Stability

1,2-Bis(sulfonyl)-1-alkylhydrazines, a class related to 1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine, decompose in neutral aqueous solutions and are being explored for their potential in regional chemotherapy. The tunable decomposition kinetics of these compounds are significant for their use as targeted alkylating agents in cancer therapy (Penketh, Shyam, & Sartorelli, 1994).

Antineoplastic Applications

1-(Arylsulfonyl)-2-[(methoxycarbonyl)sulfenyl]-1-methylhydrazines, compounds related to this compound, have shown significant activity against B16 melanoma in mice, suggesting their potential as antineoplastic agents. The unique properties of these compounds highlight their potential in cancer research and treatment (Hrubiec, Shyam, Cosby, & Sartorelli, 1986).

Insights into Sulfinate Formation

Research into the benzylation of 1,2-ditosylhydrazine, which is structurally similar to this compound, provides insights into sulfinate formation. This work is significant for understanding the stability and reactivity of such compounds, which is crucial for their potential applications in pharmaceutical and chemical industries (Ragnarsson & Grehn, 2012).

Bioorthogonal Release of Sulfonamides

A study on the bioorthogonal release of sulfonamides using sulfonyl sydnonimines and dibenzoazacyclooctyne (DIBAC) highlights a novel approach that could be relevant for this compound derivatives. This method has implications for the development of new pharmaceuticals and the targeted release of drugs (Shao et al., 2018).

Nanocatalysis in Organic Synthesis

Research on 2-carbamoylhydrazine-1-sulfonic acid, related to this compound, demonstrates its use as a nanocatalyst in the synthesis of various organic compounds. This application is significant in the field of green chemistry and industrial catalysis (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Synthesis of Cyclic Sulfonamides

The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions of buta-1,3-diene-1-sulfonic acid amide derivatives showcases another application area. These findings contribute to the development of new chemical entities with potential pharmaceutical applications (Greig, Tozer, & Wright, 2001).

Properties

IUPAC Name

[3-(3-hydrazinylphenyl)sulfonylphenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c13-15-9-3-1-5-11(7-9)19(17,18)12-6-2-4-10(8-12)16-14/h1-8,15-16H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUROAQFXBSMISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NN)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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